Propenzolate hydrochloride Propenzolate hydrochloride
Brand Name: Vulcanchem
CAS No.: 36616-48-5
VCID: VC1652500
InChI: InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H
SMILES: CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
Molecular Formula: C20H30ClNO3
Molecular Weight: 367.9 g/mol

Propenzolate hydrochloride

CAS No.: 36616-48-5

Cat. No.: VC1652500

Molecular Formula: C20H30ClNO3

Molecular Weight: 367.9 g/mol

* For research use only. Not for human or veterinary use.

Propenzolate hydrochloride - 36616-48-5

Specification

CAS No. 36616-48-5
Molecular Formula C20H30ClNO3
Molecular Weight 367.9 g/mol
IUPAC Name (1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H
Standard InChI Key LBKCCRHBZAWYOP-UHFFFAOYSA-N
SMILES CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
Canonical SMILES CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

Propenzolate hydrochloride possesses a distinct chemical identity characterized by specific molecular parameters. The compound features a molecular formula of C20H29NO3.ClH with a corresponding molecular weight of 367.91 . This compound exists in an epimeric form, indicating the presence of diastereomers with different configurations at one or more stereogenic centers.

Table 1: Physical and Chemical Properties of Propenzolate Hydrochloride

PropertyValue
Molecular FormulaC20H29NO3.ClH
Molecular Weight367.91
StereochemistryEpimeric
Defined Stereocenters1 / 2
E/Z Centers0
Charge0
Optical ActivityUnspecified

Structural Characteristics

The structural configuration of propenzolate hydrochloride is represented by specific notations that provide insights into its molecular arrangement. The SMILES notation (Simplified Molecular Input Line Entry System) for this compound is Cl.CN1CCCC@HOC(=O)C(O)(C2CCCCC2)C3=CC=CC=C3 . This notation indicates the presence of a cyclohexyl group, a phenyl group, and a methylpyrrolidine moiety connected through ester and other functional linkages.

The InChI (International Chemical Identifier) key for propenzolate hydrochloride is LBKCCRHBZAWYOP-HUVSLODASA-N, with the complete InChI notation being InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H/t18-,20?;/m1./s1 . This comprehensive identifier captures the three-dimensional structure and stereochemistry of the molecule.

Pharmacological Classification and Action

Classification as an Anticholinergic Agent

Propenzolate hydrochloride is classified as an anticholinergic agent, specifically a pyridine derivative . Anticholinergic compounds generally function by blocking the neurotransmitter acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nervous system activity. In the context of propenzolate hydrochloride, this pharmacological action manifests primarily in effects on the gastrointestinal system.

Mechanism of Action

The pharmacological efficacy of propenzolate hydrochloride stems from its capacity to counter the effects of cholinesterase inhibition. It has been demonstrated to be an effective antidote to the cholinesterase-inhibiting action of various organophosphorus compounds . This mechanism suggests that propenzolate hydrochloride may exert its effects by modulating cholinergic neurotransmission at multiple levels of the parasympathetic pathway.

In clinical contexts, propenzolate hydrochloride exhibits activity that reduces the secretion of hydrochloric acid and diminishes the volume of gastric juice . This physiological effect indicates that the compound influences gastric secretory functions, likely through its anticholinergic properties that modulate muscarinic receptor activation in gastric parietal cells.

Clinical Applications and Efficacy

Therapeutic Uses

The primary therapeutic applications of propenzolate hydrochloride are related to its effects on the gastrointestinal system. Clinical trials have demonstrated that the compound can decrease both the secretion of hydrochloric acid and the volume of gastric juice . These properties make it potentially useful in the management of conditions characterized by excessive gastric acid secretion, such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and related gastrointestinal disorders.

Additionally, propenzolate hydrochloride has shown efficacy as an antidote to cholinesterase inhibition caused by organophosphorus compounds . This application may be relevant in cases of organophosphate poisoning, which typically occurs with certain pesticides and nerve agents that inhibit cholinesterase activity, leading to excessive acetylcholine accumulation and resultant cholinergic crisis.

Dosage and Administration

The recommended dosage of propenzolate hydrochloride based on clinical trials is 0.5 to 1.0 mg administered every 12 hours . The compound is administered orally, as indicated in available clinical guidelines. This dosing regimen has been established through clinical evaluation to achieve therapeutic effects while minimizing adverse reactions.

Table 2: Recommended Dosage for Propenzolate Hydrochloride

ParameterSpecification
Dosage0.5 to 1.0 mg
FrequencyEvery 12 hours
Route of AdministrationOral
Duration of TreatmentAs clinically indicated

Current Status and Future Directions

Areas for Further Investigation

Several aspects of propenzolate hydrochloride warrant further research to more fully understand its pharmacological profile and optimize its clinical applications:

  • Detailed pharmacokinetic studies to characterize absorption, distribution, metabolism, and excretion parameters

  • Comparative effectiveness research against other anticholinergic agents for specific indications

  • Investigation of potential drug interactions, particularly with other autonomic nervous system modulators

  • Exploration of modified-release formulations that might mitigate adverse effects while maintaining therapeutic efficacy

  • Evaluation of long-term safety and efficacy in chronic use scenarios

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator